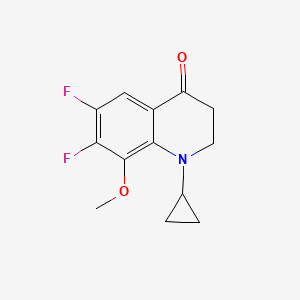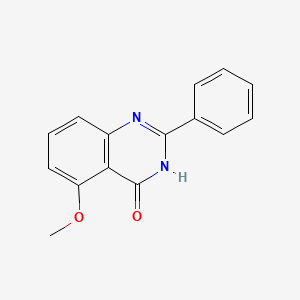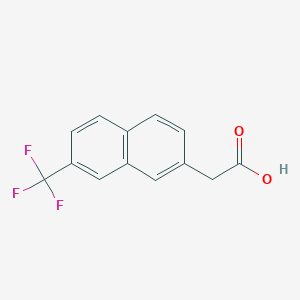![molecular formula C14H21N3O B11863985 1,7-Diazaspiro[4.4]nonane, 7-(5-methoxy-3-pyridinyl)-1-methyl- CAS No. 646056-30-6](/img/structure/B11863985.png)
1,7-Diazaspiro[4.4]nonane, 7-(5-methoxy-3-pyridinyl)-1-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(5-METHOXYPYRIDIN-3-YL)-1-METHYL-1,7-DIAZASPIRO[4.4]NONANE is a spirocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. The compound features a spiro[4.4]nonane core, which is a bicyclic structure with a nitrogen atom at the spiro center, and a methoxypyridine moiety, which contributes to its chemical reactivity and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(5-METHOXYPYRIDIN-3-YL)-1-METHYL-1,7-DIAZASPIRO[44]NONANE typically involves multi-step organic synthesis One common approach is the cyclization of appropriate precursors under controlled conditionsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure consistency and efficiency. Techniques such as continuous flow chemistry and automated synthesis could be employed to produce large quantities of the compound while maintaining quality control. Optimization of reaction conditions, including the choice of reagents and purification methods, is essential for industrial-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
7-(5-METHOXYPYRIDIN-3-YL)-1-METHYL-1,7-DIAZASPIRO[4.4]NONANE can undergo various chemical reactions, including:
Oxidation: The methoxypyridine moiety can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The spirocyclic structure allows for substitution reactions, where functional groups can be introduced or modified.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions, such as temperature, solvent choice, and reaction time, play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides of the methoxypyridine moiety, while reduction could produce different spirocyclic derivatives.
Wissenschaftliche Forschungsanwendungen
7-(5-METHOXYPYRIDIN-3-YL)-1-METHYL-1,7-DIAZASPIRO[4.4]NONANE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: The compound’s unique structural properties make it useful in the development of advanced materials, such as polymers and catalysts
Wirkmechanismus
The mechanism of action of 7-(5-METHOXYPYRIDIN-3-YL)-1-METHYL-1,7-DIAZASPIRO[4.4]NONANE involves its interaction with specific molecular targets. The methoxypyridine moiety can interact with enzymes or receptors, modulating their activity. The spirocyclic structure provides stability and specificity in these interactions, potentially leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular pathways and targets involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-azoniaspiro[4.4]nonane
- 5-azoniaspiro[4.5]decane
- 5-azoniaspiro[4.6]undecane
Uniqueness
Compared to similar compounds, 7-(5-METHOXYPYRIDIN-3-YL)-1-METHYL-1,7-DIAZASPIRO[4.4]NONANE stands out due to its methoxypyridine moiety, which imparts unique chemical reactivity and potential biological activity. The spirocyclic structure also contributes to its stability and specificity in interactions with molecular targets, making it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
646056-30-6 |
|---|---|
Molekularformel |
C14H21N3O |
Molekulargewicht |
247.34 g/mol |
IUPAC-Name |
7-(5-methoxypyridin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane |
InChI |
InChI=1S/C14H21N3O/c1-16-6-3-4-14(16)5-7-17(11-14)12-8-13(18-2)10-15-9-12/h8-10H,3-7,11H2,1-2H3 |
InChI-Schlüssel |
LSWMRRNRJLGHGW-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCC12CCN(C2)C3=CC(=CN=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



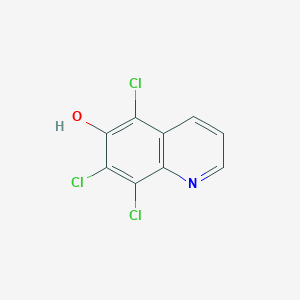

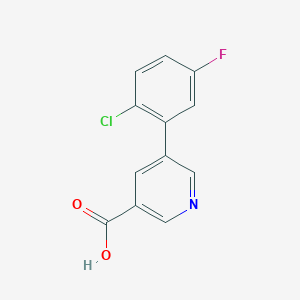
![1-((1R,3R,5R)-1,5-Dimethyl-2,6-dioxabicyclo[3.2.0]heptan-3-yl)-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B11863921.png)


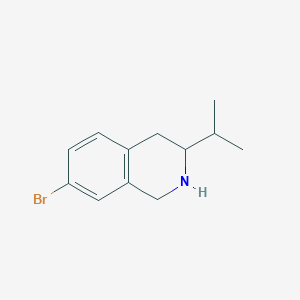

![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11863961.png)
